molecular formula C12H11N3O2 B5062832 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol

2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B5062832
M. Wt: 229.23 g/mol
InChI Key: VLIFNKSAADIPPR-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrimidine and benzimidazole moieties, making it a valuable scaffold in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to metals such as copper and zinc, which are dysregulated in certain diseases like Alzheimer’s. This binding can modulate metal-dependent enzymatic reactions and reduce oxidative damage, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(methoxymethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-7-8-6-11(16)15-10-5-3-2-4-9(10)14-12(15)13-8/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIFNKSAADIPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N2C3=CC=CC=C3N=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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